6-Methyl-4-phenylcoumarin

Descripción general

Descripción

6-Methyl-4-phenylcoumarin is a compound belonging to the coumarin family, which is known for its wide range of biological activities and potential therapeutic applications. The interest in this compound and its derivatives stems from their potent biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities .

Synthesis Analysis

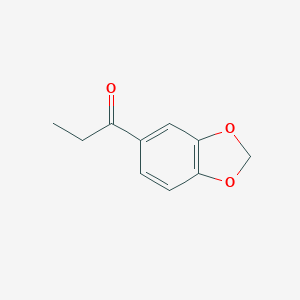

The synthesis of 6-Methyl-4-phenylcoumarin derivatives has been achieved through various methods. One approach involves the Chichibabin reaction, which allows for the one-pot, three-component synthesis of coumarin derivatives by reacting acetyl coumarin with substituted aromatic aldehydes and ammonium acetate under acidic conditions . Another method employs the Perkin reaction between 5-methylsalicylaldehyde and phenylacetic acids to produce resveratrol-coumarin hybrids . The Pechmann method is also utilized for synthesizing coumarin derivatives, such as 6-ethoxy-4-methylcoumarin . Additionally, the dehydration and cyclization of p-cresol and cinnamic acid have been reported as a simple and efficient technique for preparing 6-methyl-4-phenyl-3,4-dihydrocoumarin .

Molecular Structure Analysis

The molecular structure of 6-Methyl-4-phenylcoumarin derivatives has been confirmed using various spectroscopic methods, including FT-IR, NMR, and mass spectrometry . X-ray crystallography and computational methods such as Density Functional Theory (DFT) have been employed to determine and compare the molecular structures, providing insights into bond lengths, bond angles, and overall conformations .

Chemical Reactions Analysis

The chemical reactivity of 6-Methyl-4-phenylcoumarin derivatives has been explored in the context of their biological activities. For instance, the synthesis of Schiff base complexes and their subsequent reactions with metal carbonyls have been studied, leading to the formation of fluorescent complexes with potential antioxidant properties . The nitration of coumarin compounds has also been performed to introduce nitro groups, which can significantly alter the chemical and biological properties of the resulting molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-4-phenylcoumarin derivatives have been investigated through experimental and theoretical approaches. Theoretical vibrational frequencies and chemical shift values have been calculated and found to be in close agreement with experimental data . The electrochemical behavior of coumarin complexes has been examined using cyclic voltammetry, revealing redox properties that correlate with their antioxidant activity . The photophysical properties, such as fluorescence, have also been characterized, providing additional information on the electronic configuration of these compounds .

Aplicaciones Científicas De Investigación

MAO-B Inhibitory Activity

6-Methyl-4-phenylcoumarin and its derivatives have been extensively studied for their potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. Notably, certain derivatives have demonstrated remarkably high selectivity and inhibitory potency towards MAO-B, with some compounds exhibiting inhibitory concentrations (IC50 values) in the low nanomolar range, making them significantly more potent and selective than reference compounds like R-(-)-deprenyl. The synthesis of these compounds typically involves a Perkin reaction, combining 5-methylsalicylaldehyde with corresponding phenylacetic acids, leading to resveratrol-coumarin hybrids with promising therapeutic potential in neurodegenerative disorders (Matos et al., 2009), (Matos et al., 2009).

Antioxidant Properties

6-Methyl-4-phenylcoumarin derivatives have also been recognized for their antioxidant properties. For instance, 6-ethoxy-4-methylcoumarin has been synthesized and its chemical and biological properties evaluated, revealing antioxidant activities at specific concentrations. The synthesis approach, involving the Pechmann method, and the assessment of antioxidant properties through various assays, highlights the potential therapeutic applications of these compounds in combating oxidative stress-related conditions (Çelikezen et al., 2020).

Photodynamic Therapy Applications

6-Methyl-4-phenylcoumarin-substituted compounds have been synthesized and characterized for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer. The synthesis of tetra- and octa-substituted indium(III) phthalocyanine complexes and the evaluation of their singlet-oxygen quantum yields indicate the potential of these compounds as Type II photosensitizers in PDT, a therapeutic approach that relies on light-activated compounds to generate reactive oxygen species and induce cell death in cancer cells (Pişkin et al., 2011).

Bioactive Compound Synthesis

The potential of 6-Methyl-4-phenylcoumarin derivatives in drug development is further exemplified by studies focused on synthesizing novel compounds and evaluating their bioactivity. For instance, the synthesis of novel tetracyclic chromenes through carbanion chemistry of 4-methyl coumarins demonstrates the versatility of this scaffold in generating biologically important compounds with potential therapeutic applications (Chen et al., 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOOQSLXFTYOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346978 | |

| Record name | 6-Methyl-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-phenylcoumarin | |

CAS RN |

16299-22-2 | |

| Record name | 6-Methyl-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

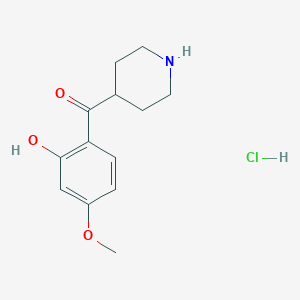

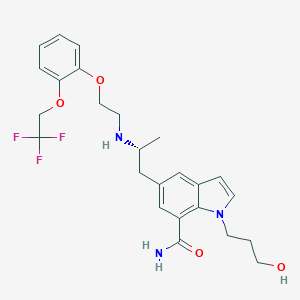

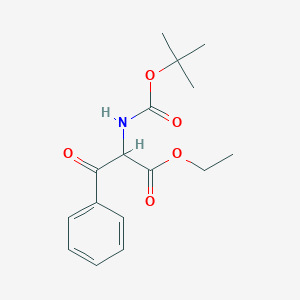

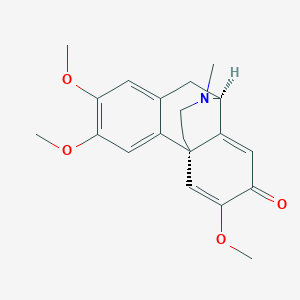

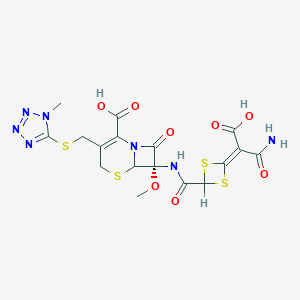

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)